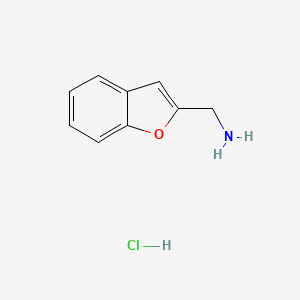

(1-Benzofuran-2-ylmethyl)amine hydrochloride

Description

Contextualization of Benzofuran-Derived Amines in Contemporary Chemical Synthesis Research

Benzofuran (B130515) derivatives are a cornerstone in the fields of medicinal and synthetic chemistry, largely because the benzofuran nucleus is a structural component of numerous biologically active natural products and synthetic compounds. ijrar.comresearchgate.net This scaffold is considered a "privileged" structure in drug discovery, as it is associated with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. nih.govmedcraveonline.com The fusion of an aromatic benzene (B151609) ring with a furan (B31954) ring creates a unique electronic and structural environment that is conducive to binding with various biological targets.

The incorporation of an amine functional group onto the benzofuran skeleton further amplifies its chemical and medicinal significance. Aminobenzofurans, and specifically those with an aminomethyl group at the 2-position, are of considerable interest due to their profound bioactivities. nih.gov The amine group serves as a versatile chemical handle for synthesizing a library of derivatives through reactions such as acylation, alkylation, and condensation. Furthermore, the basic nitrogen atom of the amine can participate in crucial hydrogen bonding and ionic interactions with biological macromolecules like enzymes and receptors, which is often a key determinant of a compound's pharmacological effect. researchgate.net Prominent examples of marketed drugs containing the benzofuran core include Amiodarone, an antiarrhythmic agent, and Benzbromarone, used in the treatment of gout, highlighting the therapeutic relevance of this heterocyclic system. medcraveonline.comacs.org

Rationale for Comprehensive Academic Investigation of (1-Benzofuran-2-ylmethyl)amine Hydrochloride

The specific academic interest in this compound stems from its potential as both a foundational building block for more complex molecules and as a candidate for biological screening. While extensive research on this exact molecule is not widely published, the rationale for its investigation is strongly supported by studies on analogous compounds. For instance, related aminopropyl-benzofuran derivatives have demonstrated potent activity as CNS stimulants by interacting with monoamine transporters, suggesting the potential for this chemical class in neuropharmacology. medcraveonline.comresearchgate.net

Therefore, a comprehensive investigation is justified on several fronts:

Synthetic Utility: The primary amine group is highly reactive and allows for the straightforward synthesis of amides, sulfonamides, and other derivatives. This makes the compound an ideal starting material or intermediate for creating novel, more elaborate molecular architectures that can be explored for various applications.

Medicinal Chemistry Exploration: Given the wide range of biological activities associated with the benzofuran scaffold, this compound is a logical candidate for inclusion in screening libraries to discover new therapeutic agents. nih.govscispace.com Its structure represents a core fragment that can be systematically modified to probe structure-activity relationships (SAR).

Scaffold for Novel Ligands: The benzofuran-2-ylmethylamine framework can be used to design ligands for specific biological targets. The defined geometry of the rigid benzofuran core combined with the flexible aminomethyl side chain provides a structural basis for targeted drug design.

The preparation of the compound as a hydrochloride salt is a practical consideration, rendering the amine more stable, crystalline, and soluble for handling and for use in biological assays.

Scope and Methodological Framework for the Research Outline

The scientific investigation of this compound follows a standard and rigorous methodological framework common in organic and medicinal chemistry. This framework encompasses synthesis, purification, and structural characterization.

Synthesis and Purification: The synthesis of the benzofuran core often involves established organic reactions. A common approach is the reaction of a substituted phenol, such as salicylaldehyde (B1680747), with a halo-ketone or halo-ester, followed by cyclization. researchgate.net For 2-substituted benzofurans, transition-metal-catalyzed reactions, utilizing catalysts based on palladium or copper, have become increasingly prevalent due to their efficiency and functional group tolerance. nih.gov Once the core is formed and functionalized with a suitable precursor group (e.g., a ketone or nitrile), the aminomethyl group can be introduced via reductive amination or reduction. Following the synthesis, purification is typically achieved using techniques such as column chromatography or recrystallization to ensure high purity of the final compound. researchgate.net

Structural Characterization: To unambiguously confirm the identity and structure of the synthesized compound, a suite of spectroscopic and analytical techniques is employed. ijrar.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure, showing the connectivity of atoms and the chemical environment of each proton and carbon atom. researchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For this compound, characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, aromatic C-H bonds, and the C-O-C ether linkage of the furan ring would be expected. ijrar.com

Melting Point Analysis: Determining the melting point is a standard method to assess the purity of a crystalline solid compound. ijrar.com

This combination of synthetic and analytical methods provides the comprehensive data necessary to confirm the synthesis of this compound and enables further investigation into its chemical and biological properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (1-benzofuran-2-yl)methanamine; hydrochloride |

| CAS Number | 81882-18-0 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol |

Properties

IUPAC Name |

1-benzofuran-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSCEBONMBYAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81882-18-0 | |

| Record name | 1-benzofuran-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 1 Benzofuran 2 Ylmethyl Amine Hydrochloride

De Novo Synthetic Routes and Precursor Design

De novo synthesis of (1-Benzofuran-2-ylmethyl)amine hydrochloride involves building the molecule from basic starting materials. This approach is centered on two key phases: the initial construction of the benzofuran (B130515) ring system and the subsequent introduction of the aminomethyl group at the C2 position.

Multicomponent Reaction Strategies for Benzofuran Core Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. Several MCRs have been developed for the synthesis of the benzofuran core.

One notable strategy involves a one-pot, five-component reaction that couples a Ugi-azide MCR with an intramolecular cyclization catalyzed by a Palladium/Copper system. researchgate.netrsc.org This method allows for the creation of highly substituted benzofurans at the 2-position under mild conditions, forming six new bonds in a single operation. researchgate.netrsc.org Another approach is a three-component domino reaction that efficiently produces diverse and densely functionalized benzofurans in water, highlighting the green chemistry aspects of modern MCRs. Cascade reactions involving salicylaldehydes and 1,3-dicarbonyl compounds have also been developed to produce highly substituted 2,3-dihydrobenzofuran (B1216630) derivatives, which can then be converted to the aromatic benzofuran core. oup.com

Strategic Functionalization of the Benzofuran Moiety

Once the benzofuran nucleus is formed, the next critical step is the introduction of the (methyl)amine group at the C2 position. The C2 position of benzofuran is generally more reactive and easier to functionalize than the C3 position. mdpi.com A common and effective strategy is to first install a precursor functional group that can be readily converted to the amine.

A primary route involves the synthesis of Benzofuran-2-carbaldehyde . sigmaaldrich.com This key intermediate can be synthesized through various methods, including the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which forms an intermediate that rearranges to the aldehyde under mild acidic conditions. organic-chemistry.org Once obtained, the aldehyde can undergo reductive amination . This two-step, one-pot process first involves the condensation of the aldehyde with ammonia (B1221849) (or an appropriate amine) to form an imine, which is then reduced in situ to the desired primary amine. mdpi.com Catalysts based on earth-abundant metals like copper have proven effective for the reduction step. mdpi.com

Alternative precursors for the aminomethyl group include:

2-Acetylbenzofuran : This can be synthesized by reacting salicylaldehyde (B1680747) with chloroacetone. researchgate.netresearchgate.net The resulting ketone can be converted to an oxime with hydroxylamine, followed by reduction to the corresponding amine.

Benzofuran-2-carbonitrile : Palladium-catalyzed reactions of 2-hydroxyarylacetonitriles can yield 2-substituted benzofurans, and the nitrile group can subsequently be reduced to the aminomethyl group. nih.gov

Benzofuran-2-carboxylic acid : This commercially available starting material can be converted to an amide, which can then undergo a Hofmann rearrangement or be reduced to the amine. nih.govresearchgate.net

Finally, the synthesized (1-Benzofuran-2-ylmethyl)amine free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, a standard procedure that improves stability and handling.

Stereoselective Approaches to Amine Formation in this compound Synthesis

The target compound, this compound, is achiral, meaning it does not have a stereocenter at the carbon bearing the amine group. Therefore, stereoselective synthesis is not a requirement for its preparation. However, the principles of stereoselective synthesis are crucial for creating chiral analogues, which are often explored in drug discovery to understand structure-activity relationships.

An effective method for synthesizing chiral α-alkyl-2-benzofuranmethanamines involves a microwave-assisted route starting from N-protected α-amino acids. organic-chemistry.orgnih.govlookchem.com This procedure allows for the creation of optically active 2-substituted benzofurans without significant racemization, preserving the stereochemical integrity of the original amino acid. organic-chemistry.orgnih.gov Furthermore, divergent synthetic strategies using chiral bifunctional urea (B33335) catalysts have been developed to access structurally complex and stereogenically different chiral products from the same starting materials, showcasing advanced control over molecular architecture. rsc.org These methods provide a powerful platform for building libraries of chiral benzofuran derivatives for biological screening.

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metal catalysis and organocatalysis play significant roles in the construction and functionalization of the benzofuran scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metals are widely used to catalyze the formation of the benzofuran ring through various intramolecular and intermolecular bond-forming reactions. nih.gov These methods often offer high yields and functional group tolerance.

Palladium (Pd) is one of the most versatile metals for benzofuran synthesis. acs.org Palladium-catalyzed reactions include:

Sonogashira Coupling : The coupling of terminal alkynes with iodophenols, often co-catalyzed by copper, followed by intramolecular cyclization is a classic and robust method. nih.govrsc.org

C-H Functionalization : Directing-group-assisted C-H activation allows for the regioselective introduction of substituents onto the benzofuran ring. mdpi.comnih.govbohrium.com For example, palladium can catalyze the arylation of the C3 position. researchgate.net

Heck-type Cyclizations : Intramolecular Heck reactions of precursors like o-alkenylphenols are effective for ring closure. mdpi.com

Copper (Cu) catalysis is also prominent, particularly in reactions involving alkynes and phenols. acs.org One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst can efficiently produce amino-substituted benzofuran skeletons. nih.gov

Other Transition Metals such as Rhodium (Rh), Ruthenium (Ru), Gold (Au), and Nickel (Ni) have also been successfully employed:

Rhodium (Rh) catalysts are effective for the direct vinylene annulation of m-salicylic acid derivatives to selectively form C4-substituted benzofurans. rsc.orgacs.orgnih.gov

Ruthenium (Ru) can catalyze C-H alkenylation followed by aerobic annulation to construct 2,3-diarylbenzofurans. nih.govrsc.org It is also used for cycloisomerization reactions. organic-chemistry.org

Gold (Au) and Silver (Ag) have been used in bimetallic systems to promote cyclization reactions, leveraging gold's ability to activate π-systems. nih.govresearchgate.net

Nickel (Ni) has emerged as a valuable catalyst for intramolecular nucleophilic additions to form the benzofuran ring. organic-chemistry.orgnih.gov

| Metal Catalyst | Reaction Type | Typical Precursors | Reference |

|---|---|---|---|

| Palladium (Pd) | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | nih.govrsc.org |

| Copper (Cu) | One-Pot MCR | o-Hydroxy Aldehydes, Amines, Alkynes | nih.gov |

| Rhodium (Rh) | C-H Functionalization / Annulation | N-phenoxyacetamides, Alkenes/Alkynes | rsc.orgacs.orgnih.gov |

| Ruthenium (Ru) | C-H Alkenylation / Aerobic Annulation | m-Hydroxybenzoic Acids, Alkynes | nih.govrsc.org |

| Gold (Au) / Silver (Ag) | Oxidative Cyclization | o-Alkynylphenols | nih.govresearchgate.net |

| Nickel (Ni) | Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones | organic-chemistry.orgnih.gov |

Organocatalytic Applications in this compound Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based catalysis, often providing unique reactivity and selectivity while avoiding metal contamination in the final product.

While direct organocatalytic synthesis of the parent (1-Benzofuran-2-ylmethyl)amine is not extensively documented, organocatalysts are instrumental in synthesizing key precursors and structurally related compounds. For instance, Brønsted acids have been used to catalyze the formation of benzofuran derivatives from benzoquinones. nih.gov

A significant application of organocatalysis in this area is in asymmetric synthesis. Chiral bifunctional catalysts, such as thioureas or squaramides, can control the stereochemical outcome of reactions, enabling the enantioselective synthesis of complex chiral molecules. rsc.org For example, a chiral bifunctional urea has been used to catalyze the reaction between an aurone-derived imine and a ynone, leading to the divergent synthesis of structurally complex benzofuran-fused heterocycles with high enantioselectivity. rsc.org Such strategies are vital for producing chiral building blocks that could be used to synthesize chiral analogues of the target compound.

Asymmetric Catalysis for Enantioselective Synthesis

The production of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis offers a powerful tool for achieving high enantioselectivity in the synthesis of chiral molecules like (1-Benzofuran-2-ylmethyl)amine. While direct asymmetric synthesis of the target compound is a specialized area, various catalytic strategies developed for the broader class of benzofuran derivatives provide a strong foundation for its enantioselective preparation.

Chiral catalysts, including organocatalysts and metal complexes with chiral ligands, are employed to create a chiral environment that favors the formation of one enantiomer over the other. For instance, chiral bifunctional squaramide and guanidine (B92328) catalysts have been successfully used in the asymmetric cyclization reactions of benzofuran-derived azadienes, yielding products with high diastereoselectivities and enantioselectivities (up to 94:6 er). researchgate.net Similarly, asymmetric dual-metal relay catalysis, combining rhodium and palladium catalysts, has been developed for the synthesis of benzofuranones with excellent enantioselectivity (up to 99% ee). acs.orgamericanelements.com These methods often involve reactions like Michael additions, aldol (B89426) reactions, and cycloadditions, which can be adapted to construct the chiral center in precursors to (1-Benzofuran-2-ylmethyl)amine. researchgate.netacs.org

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). The table below summarizes representative asymmetric catalytic systems used in the synthesis of chiral benzofuran scaffolds.

| Catalyst System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |

| Chiral Guanidine | [4+1] Cyclization | Benzofuran-derived azadienes, 3-chlorooxindoles | Up to 94:6 er | researchgate.net |

| Chiral Squaramide | [4+2] Cyclization | Azadienes, Azlactones | Up to 99% ee | acs.org |

| Rhodium/Palladium Relay | 1,2-Addition / C-O Coupling | ortho-halogen-substituted α-diketones, arylboronic acids | Up to 99% ee | acs.orgamericanelements.com |

| Chiral Bifunctional Urea | Annulation | Aurone-derived α,β-unsaturated imine, ynone | High diastereo- and enantioselectivities | rsc.org |

These strategies highlight the potential for producing this compound in an enantiomerically pure form, which is crucial for studying its specific biological interactions.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. The synthesis of the benzofuran ring system involves several key transformations whose mechanisms have been investigated using a combination of advanced techniques.

Reaction Pathway Elucidation using Computational and Experimental Techniques

Modern synthetic chemistry relies heavily on both experimental and computational methods to map out reaction pathways. Computational analysis, particularly using Density Functional Theory (DFT), has become an invaluable tool for exploring the intricacies of reaction mechanisms, including transition state geometries and activation energies. rsc.org For the synthesis of benzofuran derivatives, DFT calculations have been used to understand the role of catalysts in promoting specific reaction pathways and controlling stereoselectivity. rsc.org

Experimentally, techniques such as deuterium (B1214612) labeling and kinetic isotope effect (KIE) studies provide critical insights. For example, in the synthesis of benzofuro[2,3-b]pyridines, deuterium incorporation studies suggested that the cleavage of a C(sp2)−H bond might be irreversible. acs.org These combined approaches allow chemists to build a detailed picture of the reaction landscape, guiding the rational design of more efficient synthetic protocols.

Kinetic Studies of Rate-Determining Steps

A kinetic isotope effect (KIE) study, which compares the rate of a reaction using a deuterated substrate to the rate with an undeuterated one, is a powerful tool for probing the RDS. A KIE value close to 1.0, as observed in a particular benzofuran synthesis, can indicate that the C-H bond activation step is not the rate-determining step of the reaction. acs.org Such studies are essential for understanding the factors that control the efficiency of the synthesis of benzofuran precursors.

Isolation and Characterization of Reaction Intermediates

While many reaction intermediates are transient and difficult to observe directly, their isolation and characterization provide definitive evidence for a proposed reaction mechanism. In the synthesis of various benzofuran derivatives, several types of intermediates have been proposed, including iminium ions, copper acetylides, and organopalladium species. nih.govacs.org Isolating these intermediates often requires specialized techniques, such as performing the reaction at low temperatures to slow down subsequent steps or using spectroscopic methods like NMR and mass spectrometry for in-situ characterization. The successful isolation and structural determination of a critical intermediate in a catalyst-free synthesis of benzofuran derivatives provided strong evidence for the proposed reaction pathway. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Solvent-Free and Aqueous Medium Synthesis

One of the core tenets of green chemistry is the reduction or replacement of volatile and often toxic organic solvents. Research into benzofuran synthesis has explored alternative reaction media. A notable example is a copper-TMEDA catalyzed method for transforming ketone derivatives into benzofurans which utilizes water as the sole solvent, avoiding the need for organic cosolvents. organic-chemistry.org This approach not only reduces environmental impact but can also simplify product purification.

Furthermore, catalyst-free synthetic methods represent a significant step towards greener chemistry. acs.org Cascade reactions performed under catalyst-free conditions, often at elevated temperatures, can provide direct access to benzofuran derivatives from simple starting materials. acs.org The use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has also been reported as a green alternative for the copper-catalyzed one-pot synthesis of benzofuran derivatives. acs.org These advancements pave the way for more sustainable routes to this compound.

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

| Aqueous Medium Synthesis | Uses water as the solvent, reducing reliance on organic solvents. | Copper-TMEDA catalyzed synthesis of benzofurans. | organic-chemistry.org |

| Catalyst-Free Synthesis | Simplifies reaction setup and purification, avoids metal catalysts. | Cascade reactions of nitroepoxides and salicylaldehydes. | acs.org |

| Deep Eutectic Solvents | Utilizes biodegradable and low-toxicity solvent alternatives. | Copper-catalyzed one-pot synthesis of benzofurans. | acs.org |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org High atom economy is achieved in reactions like additions and rearrangements, while substitutions and eliminations typically generate significant waste. rsc.org For the synthesis of (1-Benzofuran-2-ylmethyl)amine, two primary routes from common benzofuran precursors stand out for their potential for high atom economy and efficiency: the catalytic hydrogenation of benzofuran-2-carbonitrile and the direct reductive amination of benzofuran-2-carbaldehyde.

R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org

This method avoids the use of stoichiometric reducing agents like lithium aluminium hydride or sodium borohydride, which generate large amounts of inorganic waste. wikipedia.org The primary challenge lies in preventing the formation of secondary and tertiary amine byproducts, which can occur if the newly formed primary amine reacts with intermediate imines. wikipedia.org Reaction efficiency is therefore highly dependent on the catalyst's selectivity, temperature, pressure, and solvent choice. wikipedia.org

Catalytic Reductive Amination: This one-pot reaction combines an aldehyde (benzofuran-2-carbaldehyde), an amine source (like ammonia), and a reducing agent (often H₂) in the presence of a catalyst. This approach is highly efficient as it condenses multiple synthetic steps, thereby reducing solvent usage, energy consumption, and purification efforts. Biocatalytic reductive amination represents a pinnacle of this approach, where amine dehydrogenases (AmDHs) can utilize ammonium (B1175870) formate (B1220265) as both the nitrogen source and the hydrogen donor. This dual-enzyme system is exceptionally atom-efficient, producing only inorganic carbonate as a byproduct. rsc.org

The table below compares the theoretical atom economy of these sophisticated routes with a classical, less efficient method.

| Synthetic Route | Reaction Type | Key Reagents | Major Byproducts | Theoretical Atom Economy |

| Catalytic Hydrogenation | Addition | Benzofuran-2-carbonitrile, H₂ | None (in ideal reaction) | 100% |

| Direct Reductive Amination | Condensation/Reduction | Benzofuran-2-carbaldehyde, NH₃, H₂ | H₂O | ~90% |

| Biocatalytic Reductive Amination | Enzymatic Condensation/Reduction | Benzofuran-2-carbaldehyde, Ammonium Formate | CO₂, H₂O | High (varies with enzyme system) |

Sustainable Catalyst Development

The advancement of synthetic methodologies for compounds like this compound is intrinsically linked to the development of sustainable catalysts. The focus is on replacing expensive and rare precious metal catalysts (e.g., palladium, platinum, rhodium) with catalysts based on earth-abundant, non-noble metals like nickel and cobalt. rsc.orgmdpi.com Key goals in this area include high catalytic activity under mild conditions, selectivity towards the desired product, and robust recyclability to minimize cost and environmental impact.

Non-Precious Metal Catalysts for Nitrile Hydrogenation: Significant progress has been made in developing heterogeneous catalysts based on non-noble metals for the selective hydrogenation of nitriles to primary amines. For instance, a carbon-coated nickel-based catalyst (Ni/NiO@C) has been shown to effectively hydrogenate aromatic nitriles with high conversion rates (>99%) and selectivity for the primary amine (up to 98.25%) under relatively mild conditions (120 °C, 10 bar H₂). rsc.org The carbon coating prevents the agglomeration of nickel nanoparticles, enhancing stability, while the catalyst's magnetic properties facilitate easy recovery and reuse for multiple cycles. rsc.org Such catalysts are crucial for making the production of primary amines more sustainable. rsc.orgchemrxiv.org

Heterogeneous Catalysts for Reductive Amination: For the reductive amination of aromatic aldehydes, cobalt-based composite catalysts have emerged as a cost-effective alternative to palladium. mdpi.com These catalysts, prepared by pyrolyzing cobalt(II) acetate (B1210297) and an organic precursor on a silica (B1680970) support, contain metallic cobalt nanoparticles and N-doped carbonaceous particles. researchgate.net They have demonstrated high efficiency in the amination of various aromatic aldehydes with yields ranging from 72% to 96% under hydrogen pressure. mdpi.comresearchgate.net Being platinum-group-metal-free, these catalysts are attractive for industrial applications where catalyst cost and toxicity are major concerns. mdpi.com

Recyclable and Flow Chemistry Systems: The immobilization of catalysts on solid supports is a key strategy for enhancing sustainability. Supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and operational costs. For example, heterogeneous iridium catalysts have been developed for reductive amination under H₂ and can be recycled. researchgate.net Furthermore, integrating these catalysts into continuous flow reactors offers advantages in scalability, safety, and efficiency. A Cu-Al mixed oxide catalyst (CuAlOx) derived from a layered double hydroxide (B78521) has been successfully used in a flow reactor for the two-step, one-pot reductive amination of furanic aldehydes, achieving excellent yields (up to 98-99%). nih.gov This approach is directly applicable to the synthesis of benzofuran-based amines.

The following table summarizes the performance of various sustainable catalysts relevant to the synthesis of (1-Benzofuran-2-ylmethyl)amine.

| Catalyst System | Reaction Type | Substrate Type | Yield | Key Advantages |

| Carbon-coated Ni/NiO@C | Nitrile Hydrogenation | Aromatic Nitriles | >99% Conv., >98% Sel. rsc.org | Non-noble metal, recyclable, magnetic, high stability. rsc.org |

| Cobalt-based Composites | Reductive Amination | Aromatic Aldehydes | 72-96% mdpi.comresearchgate.net | Platinum-group-metal-free, inexpensive. mdpi.com |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Aldehydes & Ketones | Up to quantitative rsc.org | Biocatalytic, high atom economy, operates in water, high stereoselectivity. rsc.org |

| CuAlOx in Flow Reactor | Reductive Amination | Furanic Aldehydes | Up to 99% nih.gov | Non-noble metal, suitable for continuous production, high efficiency. nih.gov |

Advanced Computational and Theoretical Chemistry of 1 Benzofuran 2 Ylmethyl Amine Hydrochloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods solve the Schrödinger equation (or approximations of it) to provide insights into molecular geometry, electronic structure, and reactivity, which are often difficult to probe experimentally.

Density Functional Theory (DFT) for Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a balance between accuracy and computational cost, making it a workhorse of modern computational chemistry.

For a molecule like (1-Benzofuran-2-ylmethyl)amine hydrochloride, a DFT study would typically begin by optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, various electronic properties would be calculated.

Molecular Orbitals: DFT calculations would yield the shapes and energies of the molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity.

Electron Density: The calculation would produce a map of the electron density distribution, highlighting regions of high and low electron concentration. This is crucial for understanding chemical bonding and intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electrostatic potential on the molecule's surface. This map uses a color scale to indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing a guide to how the molecule would interact with other charged or polar species.

A hypothetical data table from a DFT study might look like this:

| Property | Calculated Value (Hypothetical) | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| Dipole Moment | Y Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -A eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -B eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | (A - B) eV | The energy difference between the HOMO and LUMO, indicating the molecule's kinetic stability and reactivity. |

Ab Initio Calculations for High-Accuracy Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results, often considered the "gold standard" for small to medium-sized molecules.

For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be used to:

Refine Geometric Parameters: Provide very precise bond lengths and angles.

Calculate Accurate Energies: Determine highly accurate electronic and thermodynamic properties, such as ionization potentials and electron affinities.

Validate DFT Results: Serve as a benchmark to assess the accuracy of less computationally expensive methods like DFT.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. physchemres.orgresearchgate.net The energy and spatial distribution of these two orbitals can predict how a molecule will behave in a chemical reaction.

An FMO analysis of this compound would involve:

Identifying Reactive Sites: The locations of the HOMO and LUMO are identified. The HOMO is typically localized on the most electron-rich parts of the molecule (e.g., the lone pair of the nitrogen atom or the π-system of the benzofuran (B130515) ring), indicating sites susceptible to electrophilic attack. The LUMO is found on electron-deficient areas, indicating sites for nucleophilic attack.

Predicting Reaction Mechanisms: The symmetry and energy gap between the frontier orbitals of reacting partners determine whether a reaction is favorable. A small HOMO-LUMO gap generally implies higher reactivity. physchemres.org

| Orbital | Location on (1-Benzofuran-2-ylmethyl)amine (Hypothetical) | Implied Reactivity |

| HOMO | Likely localized on the benzofuran π-system and nitrogen atom. | Site for electrophilic attack and electron donation. |

| LUMO | Likely distributed over the aromatic ring system. | Site for nucleophilic attack and electron acceptance. |

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single, static geometry, molecules are dynamic entities that can adopt various shapes (conformations) and move in their environment.

Potential Energy Surface Exploration of this compound

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.govnih.gov Exploring the PES is crucial for identifying all stable conformations (local minima) and the transition states (saddle points) that connect them.

For this compound, which has several rotatable bonds (e.g., the C-C and C-N bonds of the side chain), a conformational analysis would be performed. This involves systematically rotating these bonds and calculating the energy at each step to map out the PES. The results would identify:

Global Minimum Conformation: The most stable, lowest-energy shape of the molecule.

Local Minima Conformations: Other stable, but higher-energy, conformations.

Rotational Barriers: The energy required to rotate from one conformation to another, which determines the flexibility of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model how a molecule moves, flexes, and interacts with its environment (like a solvent) over time.

An MD simulation of this compound, typically in a solvent like water, would reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly around the charged aminium (-NH3+) group and the polar benzofuran oxygen.

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the aminium group and surrounding water molecules, which is critical to its solubility and behavior in a biological context.

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecules in a condensed phase.

Intermolecular Interactions and Aggregation Tendencies

Key Predicted Intermolecular Interactions:

Hydrogen Bonding: The aminium group is a potent hydrogen bond donor. It is expected to form strong N-H···Cl hydrogen bonds with the chloride ions. Furthermore, N-H···O hydrogen bonds involving the oxygen atom of the benzofuran ring of a neighboring molecule are also highly probable.

π-π Stacking: The aromatic benzofuran ring system is susceptible to π-π stacking interactions. These interactions, arising from the alignment of the electron clouds of adjacent rings, are a significant cohesive force in many aromatic compounds. Computational studies on other benzofuran derivatives have highlighted the importance of such interactions in their crystal packing. mdpi.com

C-H···π Interactions: The hydrogen atoms attached to the benzofuran ring and the methylene (B1212753) bridge can act as weak hydrogen bond donors, interacting with the π-system of an adjacent molecule.

The interplay of these forces will determine the aggregation tendency of this compound in various environments. In the solid state, these interactions lead to the formation of a well-defined crystal lattice. In solution, while the primary ionic interactions with the solvent will dominate, the potential for π-π stacking and other weaker interactions may influence solubility and the formation of transient molecular clusters.

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. By calculating the electronic and vibrational energy levels, it is possible to simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its electronic and vibrational characteristics.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations, often employing Density Functional Theory (DFT) methods. While specific calculated values for this compound are not published, we can predict the general features of its NMR spectra based on the chemical environment of the different nuclei.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift Range (ppm) | Notes |

| Aromatic protons (benzofuran ring) | 7.0 - 8.0 | The exact shifts will depend on the position on the ring and will show characteristic splitting patterns. |

| Methylene protons (-CH₂-) | 4.0 - 4.5 | Shifted downfield due to the proximity of the electron-withdrawing aminium group and the benzofuran ring. |

| Aminium protons (-NH₃⁺) | 8.0 - 9.0 | Broad signal, chemical shift is highly dependent on solvent and concentration. |

| Furan (B31954) proton | 6.5 - 7.0 | The proton on the furan ring will have a distinct chemical shift. |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift Range (ppm) |

| Aromatic carbons (benzofuran ring) | 110 - 160 |

| Methylene carbon (-CH₂-) | 40 - 50 |

| Furan carbons | 100 - 150 |

These predicted values are estimates and the actual experimental values can be influenced by solvent effects and the specific computational method used.

Vibrational Spectroscopy (IR, Raman) Computational Analysis

Computational analysis of vibrational spectra, typically using DFT calculations, can provide a detailed assignment of the vibrational modes of a molecule. For this compound, the calculated IR and Raman spectra would reveal characteristic bands for its functional groups.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| N-H stretching (aminium group) | 3000 - 3300 | Broad and strong absorption in the IR spectrum due to hydrogen bonding. |

| C-H stretching (aromatic) | 3000 - 3100 | |

| C-H stretching (aliphatic) | 2850 - 3000 | |

| C=C stretching (aromatic) | 1450 - 1600 | |

| N-H bending (aminium group) | 1500 - 1600 | |

| C-O-C stretching (benzofuran) | 1000 - 1300 |

The calculated vibrational frequencies are often scaled to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Simulations

Theoretical simulations of electronic absorption (UV-Vis) spectra are performed using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzofuran chromophore.

As the molecule is achiral, it will not exhibit a circular dichroism (CD) spectrum. However, if it were to be part of a chiral supramolecular assembly or interact with a chiral environment, induced CD signals could be computationally modeled to understand the nature of these interactions.

Supramolecular Interactions and Crystal Engineering Principles

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. The principles of supramolecular chemistry, particularly the role of non-covalent interactions, are central to this field.

Hydrogen Bonding Networks in Solid State

In the solid state, this compound is expected to form an extensive and robust hydrogen bonding network. The primary ammonium (B1175870) group (-NH₃⁺) is a key player, acting as a trifurcated hydrogen bond donor. The chloride anion (Cl⁻) serves as a primary hydrogen bond acceptor.

Based on the crystal structures of similar amine hydrochlorides, a three-dimensional network of N-H···Cl hydrogen bonds is anticipated to be the dominant feature of the crystal packing. cdnsciencepub.com These charge-assisted hydrogen bonds are particularly strong and directional, providing the primary framework for the crystal lattice.

Halogen Bonding and Other Non-Covalent Interactions

This compound, possessing a protonated amine group and a chloride counter-ion, alongside an electron-rich benzofuran ring system, presents a fascinating scaffold for a variety of non-covalent interactions. While the primary interaction is ionic, a host of weaker forces can significantly influence its crystal packing and physical properties. Computational chemistry provides powerful tools to predict and analyze these interactions.

Halogen Bonding:

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of this compound, the chloride ion is a prime candidate to act as a halogen bond acceptor. Theoretical studies on similar amine hydrochloride salts have demonstrated the capability of the chloride ion to engage in halogen bonding with suitable donor molecules.

Computational models, often employing Density Functional Theory (DFT), can predict the geometry and strength of these interactions. For instance, a hypothetical co-crystal of this compound with a strong halogen bond donor, such as 1,4-diiodotetrafluorobenzene, could be modeled. The calculations would likely reveal a strong I···Cl⁻ halogen bond, characterized by a short contact distance (less than the sum of the van der Waals radii) and a bond energy that can be quantified.

| Halogen Bond Donor | Interaction Type | Calculated Interaction Energy (kcal/mol) | Predicted Bond Length (Å) |

|---|---|---|---|

| 1,4-Diiodotetrafluorobenzene | I···Cl⁻ | -5.0 to -8.0 | 2.80 - 3.10 |

| 1,4-Dibromotetrafluorobenzene | Br···Cl⁻ | -3.0 to -5.0 | 2.90 - 3.20 |

Other Non-Covalent Interactions:

Beyond halogen bonding, the structure of this compound is ripe for other significant non-covalent interactions. The protonated primary amine is a strong hydrogen bond donor, and will invariably form a charge-assisted hydrogen bond with the chloride anion (N⁺-H···Cl⁻). This is typically the most dominant intermolecular force in the crystal lattice of amine hydrochlorides.

The benzofuran moiety itself offers possibilities for π-π stacking and C-H···π interactions. Computational studies on benzofuran derivatives have highlighted the importance of dispersion forces in these interactions. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are computational tools that can be used to visualize and characterize these weak interactions, revealing regions of van der Waals interactions, hydrogen bonding, and steric repulsion within the crystal structure.

| Interaction Type | Participating Moieties | Typical Energy Range (kcal/mol) | Significance |

|---|---|---|---|

| Charge-Assisted Hydrogen Bond | N⁺-H and Cl⁻ | -10 to -20 | Primary driver of crystal packing |

| π-π Stacking | Benzofuran rings | -2 to -5 | Contributes to crystal stability |

| C-H···π Interactions | Aliphatic C-H and Benzofuran ring | -1 to -3 | Directional influence on packing |

Co-crystallization Strategies Involving this compound

Co-crystallization is a powerful technique to modify the physicochemical properties of a compound without altering its covalent structure. For this compound, co-crystallization strategies can be rationally designed based on an understanding of its potential non-covalent interactions.

A primary strategy for co-crystallizing amine hydrochlorides involves targeting the chloride ion. acs.org Since the N⁺-H···Cl⁻ hydrogen bond is a robust and predictable interaction, the remaining hydrogen bond acceptor capacity of the chloride ion can be exploited by introducing strong hydrogen bond donors, such as carboxylic acids or phenols. This approach can lead to the formation of multi-component crystalline structures where the co-former is integrated into the lattice via hydrogen bonds to the chloride.

Alternatively, the principles of halogen bonding can be employed. The selection of co-formers that are strong halogen bond donors (e.g., perfluorinated iodobenzenes) could lead to the formation of co-crystals where the primary supramolecular synthon is the I···Cl⁻ interaction.

The prediction of successful co-crystallization can be aided by computational screening methods. These can include:

Hansen Solubility Parameters: Comparing the solubility parameters of the target compound and potential co-formers can indicate miscibility and a higher likelihood of co-crystal formation.

Molecular Electrostatic Potential (MEP) Surfaces: Calculation of MEP surfaces can identify the most electron-rich and electron-poor regions on the molecules, suggesting favorable sites for intermolecular interactions.

Lattice Energy Calculations: Theoretical calculations of the lattice energies of the individual components and the potential co-crystal can predict the thermodynamic favorability of co-crystal formation.

| Strategy | Co-former Class | Key Interaction | Computational Screening Tool |

|---|---|---|---|

| Hydrogen Bond-Based | Carboxylic Acids, Phenols | O-H···Cl⁻ | ΔpKa Rule, Hydrogen Bond Propensity |

| Halogen Bond-Based | Perfluorinated Halocarbons | X···Cl⁻ (X = I, Br) | Molecular Electrostatic Potential Surfaces |

The synthesis of these co-crystals can be attempted through various experimental techniques, including slow evaporation from solution, slurry crystallization, and mechanochemical grinding. The resulting solids would then be characterized by techniques such as X-ray diffraction to confirm the formation of a new crystalline phase and to elucidate the specific non-covalent interactions that govern the crystal packing.

Structural Elucidation and Advanced Characterization Methodologies

High-Resolution X-ray Diffraction for Single Crystal Analysis

Absolute Configuration Determination

For chiral molecules such as (1-Benzofuran-2-ylmethyl)amine hydrochloride, which possesses a stereocenter, determining the absolute configuration is crucial. X-ray crystallography of a suitable single crystal allows for the unambiguous assignment of the (R) or (S) configuration. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. By collecting diffraction data with an appropriate X-ray wavelength (e.g., from a copper anode), the subtle differences in the scattering intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. The analysis of these differences, often quantified by the Flack parameter, provides a reliable determination of the absolute stereochemistry of the molecule.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal forms contain varying amounts of solvent (hydrates or solvates), are critical considerations in materials science and pharmaceutical development. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. A thorough investigation of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each resulting polymorph or pseudopolymorph would then be analyzed by single-crystal X-ray diffraction to determine its unique crystal packing and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for Polymorphs of a Benzofuran (B130515) Derivative

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.123 | 8.543 |

| b (Å) | 15.456 | 12.321 |

| c (Å) | 7.890 | 18.765 |

| β (°) | 95.67 | 90 |

| Volume (ų) | 1225.4 | 1978.9 |

| Z | 4 | 4 |

| Density (calc) (g/cm³) | 1.354 | 1.298 |

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound is not currently available in public databases.

Disordered Structures and Twinning Analysis

In some instances, single crystals may exhibit disorder, where certain atoms or molecular fragments occupy multiple positions within the crystal lattice. High-resolution X-ray diffraction data can reveal and model this disorder, providing insights into the dynamic or static nature of the molecule in the solid state. Furthermore, twinning, a phenomenon where two or more crystalline domains are intergrown in a specific, symmetrical manner, can complicate structure determination. Advanced crystallographic software is capable of identifying and accounting for twinning, allowing for the successful refinement of the crystal structure. A comprehensive analysis of this compound would necessitate careful examination of the diffraction data for any evidence of such complexities.

Advanced Spectroscopic Techniques for Comprehensive Characterization

In conjunction with X-ray diffraction, advanced spectroscopic techniques are vital for a thorough characterization of this compound, providing detailed information about its molecular structure, connectivity, and isotopic composition.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is an indispensable tool for elucidating the complete chemical structure of organic molecules in solution. While a standard one-dimensional ¹H NMR spectrum for a related compound, benzofuran-2-ylmethanamine, is available, a full characterization of this compound would benefit from a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing unambiguous ¹H-¹³C one-bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity of different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry and conformation of the molecule in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Benzofuran H-3 | 6.8 - 7.0 | 105 - 107 |

| Benzofuran Ar-H | 7.2 - 7.6 | 111 - 130 |

| Methylene (B1212753) (-CH₂-) | 4.0 - 4.2 | 40 - 45 |

| Amine (-NH₃⁺) | 8.5 - 9.5 (broad) | - |

| Benzofuran C-2 | - | 150 - 155 |

| Benzofuran C-3a | - | 128 - 130 |

| Benzofuran C-7a | - | 154 - 156 |

Note: These are estimated chemical shift ranges based on related benzofuran structures and are subject to variation based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₉H₁₀ClNO), HRMS would provide a highly accurate mass measurement that confirms its molecular formula.

Furthermore, the analysis of the isotopic fine structure in the mass spectrum can provide additional confirmation of the elemental composition. The relative abundances of the isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. Similarly, the natural abundance of ¹³C would contribute to the M+1 peak. Precise measurement of the masses and relative intensities of these isotopic peaks can be compared with theoretical values to further validate the assigned molecular formula.

Table 3: Theoretical Isotopic Distribution for the Molecular Ion of (1-Benzofuran-2-ylmethyl)amine (C₉H₉NO)

| Isotope Contribution | Calculated m/z | Relative Abundance (%) |

| ¹²C₉¹H₉¹⁴N¹⁶O | 147.0684 | 100.0 |

| ¹³C¹²C₈¹H₉¹⁴N¹⁶O | 148.0718 | 9.9 |

| ¹²C₉¹H₉¹⁵N¹⁶O | 148.0655 | 0.4 |

| ¹²C₉¹H₉¹⁴N¹⁷O | 148.0725 | 0.04 |

Note: This table illustrates the expected isotopic pattern for the free base. The hydrochloride salt would exhibit a more complex pattern due to the presence of chlorine isotopes.

Chiroptical Spectroscopy (CD, OR) for Stereochemical Insights

A critical point regarding the stereochemistry of this compound is that the molecule is achiral. It does not possess a stereocenter, and therefore, it does not have enantiomers or diastereomers. As a result, techniques such as Circular Dichroism (CD) and Optical Rotation (OR), which are used to study chiral molecules, are not applicable for stereochemical insights into this specific compound. Chiroptical spectroscopy is fundamentally the study of the differential interaction of chiral molecules with left and right circularly polarized light, a phenomenon that is absent in achiral compounds.

Thermal Analysis and Solid-State Characterization Techniques

Despite a thorough search for data on the thermal and solid-state properties of this compound, specific experimental results from key analytical methods remain elusive in the public domain.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

No specific data from Differential Scanning Calorimetry (DSC) studies on this compound could be located in the available scientific literature. DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is used to study thermal transitions such as melting point, glass transitions, and crystallization. Without experimental data, a table of its phase transition properties cannot be generated.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Similarly, there is a lack of published Thermogravimetric Analysis (TGA) data for this compound. TGA measures the change in mass of a sample as a function of temperature or time and is crucial for determining the thermal stability and decomposition pathways of a compound. The absence of this data prevents an analysis of its decomposition profile.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. While PXRD is a standard method for the characterization of solid materials, no specific diffraction patterns or crystallographic data for this compound are available in open-access databases or scientific publications. This information is essential for identifying the bulk material's crystalline phase.

Reactivity, Derivatization, and Chemical Transformations of 1 Benzofuran 2 Ylmethyl Amine Hydrochloride

Amine Functional Group Reactivity

The primary amine group attached to the methylene (B1212753) bridge at the 2-position of the benzofuran (B130515) ring is a key site for derivatization. Its nucleophilic character drives reactions such as N-alkylation, acylation, and the formation of amides and sulfonamides. Furthermore, it can participate in more complex transition metal-catalyzed coupling reactions.

N-Alkylation and Acylation Reactions

The primary amine of (1-Benzofuran-2-ylmethyl)amine is readily susceptible to N-alkylation with various alkyl halides. Monoalkylation can be achieved under controlled conditions, often by using the amine hydrochloride salt and a base in a competitive deprotonation/protonation strategy to prevent over-alkylation. rsc.org This allows for the selective introduction of a single alkyl group.

Acylation reactions with acyl chlorides or anhydrides proceed efficiently in the presence of a base to neutralize the generated acid. This reaction pathway is fundamental for introducing carbonyl functionalities, leading to the formation of N-acylbenzofuran derivatives. These reactions are typically robust and high-yielding.

Table 1: Examples of N-Alkylation and Acylation Reactions This table is illustrative and based on general reactivity principles of primary amines.

| Reactant 1 | Reactant 2 | Product Type | Conditions |

|---|---|---|---|

| (1-Benzofuran-2-ylmethyl)amine | Alkyl Bromide | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| (1-Benzofuran-2-ylmethyl)amine | Acetyl Chloride | N-Acetylated Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| (1-Benzofuran-2-ylmethyl)amine | Benzoyl Chloride | N-Benzoylated Amide | Base (e.g., Triethylamine), Solvent (e.g., THF) |

Amide and Sulfonamide Formation

The formation of amide bonds is a crucial transformation. Coupling (1-Benzofuran-2-ylmethyl)amine with carboxylic acids is typically facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or HATU, which activate the carboxylic acid for nucleophilic attack by the amine. luxembourg-bio.comchemrxiv.org This methodology has been applied to generate extensive libraries of benzofuran-2-carboxamide derivatives. chemrxiv.orgnih.gov

Similarly, sulfonamides are synthesized by reacting the amine with sulfonyl chlorides in the presence of a base like pyridine. cbijournal.com This reaction is generally efficient for both aryl and alkyl sulfonyl chlorides. Novel methods are also emerging for the one-pot synthesis of sulfonamides from unactivated acids and amines, which could be applicable to this substrate. nih.gov Benzofuran-based sulfonamides are of interest due to their presence in biologically active molecules. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling

The amine group can act as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, a powerful tool for forming aryl-nitrogen bonds. semanticscholar.orgnih.gov While direct cross-coupling with the amine itself is common, a related and highly relevant transformation is the Tsuji-Trost-type reaction. In this approach, a derivative like benzofuran-2-ylmethyl acetate (B1210297) is reacted with various amines in the presence of a palladium catalyst. unicatt.itnih.govrsc.org This benzylic-like nucleophilic substitution proceeds via an η³-(benzofuryl)methyl complex, with the amine attacking the benzylic carbon. unicatt.itnih.gov A variety of amines, including primary and secondary alkylamines, can be used, leading to a diverse range of 2-(aminomethyl)benzofurans in good to excellent yields. nih.gov

Table 2: Palladium-Catalyzed Amination of Benzofuran-2-ylmethyl Acetate Data sourced from a study on Tsuji-Trost-type reactions. nih.gov

| Amine Nucleophile | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 1-Benzylpiperazine | Pd₂(dba)₃/dppf | MeCN | 98 |

| Morpholine | Pd₂(dba)₃/dppf | MeCN | 95 |

| Dibutylamine | Pd₂(dba)₃/dppf | MeCN | 85 |

| N-Methylaniline | Pd₂(dba)₃/dppf | MeCN | 87 |

Benzofuran Core Functionalization

The benzofuran ring system is an electron-rich aromatic structure, making it amenable to functionalization through electrophilic substitution and modern transition metal-catalyzed C-H activation techniques.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Moiety

Electrophilic aromatic substitution (EAS) on the benzofuran nucleus generally occurs on the furan (B31954) ring, which is more activated than the benzene (B151609) ring. pixel-online.net The regioselectivity of the substitution is directed by the stability of the intermediate sigma complex. stackexchange.comechemi.com Attack at the 2-position produces a carbocation intermediate stabilized by the adjacent benzene ring, analogous to a benzyl cation. stackexchange.comechemi.com While the 2-position is already substituted in the parent compound, electrophilic attack can still occur at other positions, primarily the C3 position. Common EAS reactions include halogenation, nitration, formylation, and Friedel-Crafts acylation. rsc.org For instance, bromination of benzofuran derivatives has been shown to proceed, sometimes leading to the formation of an initial adduct which then decomposes to the ring-halogenated product. rsc.org

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. hw.ac.uk For the benzofuran scaffold, palladium catalysis is widely employed for direct C-H arylation, typically showing high regioselectivity for the C2 or C3 position. hw.ac.uknsf.gov

In one notable strategy, an 8-aminoquinoline (8-AQ) directing group was installed as an amide at the 2-position of benzofuran-2-carboxylic acid. This allowed for palladium-catalyzed C-H arylation exclusively at the C3 position with a wide range of aryl and heteroaryl iodides. chemrxiv.orgnih.gov The directing group could then be removed and replaced with other amines via a transamidation procedure. chemrxiv.orgnih.gov Another mild method demonstrates the direct C-2 arylation of benzofurans with aryl iodides at room temperature, highlighting the synthetic utility of these reactions. nsf.gov These C-H functionalization methods provide a modular and efficient route to elaborate benzofuran derivatives. hw.ac.uk

Table 3: Examples of C-H Arylation of Benzofuran Derivatives Data compiled from studies on directed and non-directed C-H functionalization.

| Benzofuran Substrate | Coupling Partner | Catalyst/Conditions | Position Functionalized | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Iodoanisole | Pd(OAc)₂, Ag₂CO₃, 110 °C | C3 | 92 | chemrxiv.org |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 2-Iodothiophene | Pd(OAc)₂, Ag₂CO₃, 110 °C | C3 | 87 | chemrxiv.org |

| Benzofuran | 4-Iodotoluene | Pd(OAc)₂, Ag₂O, rt | C2 | 81 | nsf.gov |

| Benzofuran | Ethyl 4-iodobenzoate | Pd(OAc)₂, Ag₂O, rt | C2 | 75 | nsf.gov |

Ring-Opening and Ring-Closing Metathesis Strategies

The application of ring-opening and ring-closing metathesis (RCM) in the context of (1-Benzofuran-2-ylmethyl)amine hydrochloride has been primarily conceptualized as a tool for the synthesis of the benzofuran nucleus itself, rather than for transformations involving the aminomethyl side chain. organic-chemistry.orgthieme-connect.de Strategies have been developed for the synthesis of substituted benzofurans from 1-allyl-2-allyloxybenzenes through a ruthenium-catalyzed isomerization followed by ring-closing metathesis. organic-chemistry.org This highlights the utility of metathesis in constructing the core heterocyclic system.

While direct examples of ring-opening metathesis polymerization (ROMP) or RCM involving a derivative of (1-Benzofuran-2-ylmethyl)amine are not extensively documented in publicly available literature, the potential for such transformations can be considered. For instance, N-allylation of the primary amine to introduce an olefinic moiety would create a suitable substrate for RCM if a second double bond is present in an appropriate position within the molecule. Such a strategy could be envisioned for the synthesis of novel nitrogen-containing heterocyclic systems fused to the benzofuran core. However, the reactivity of electron-rich amines can sometimes pose challenges in metathesis reactions, potentially requiring specific catalyst systems and reaction conditions. nih.gov

Acid-Base Chemistry and Salt Formation Beyond Hydrochloride

Studies on Dissociation Constants (pKa) and Solution Behavior

Preparation and Structural Characterization of Alternative Salt Forms

The hydrochloride salt of (1-Benzofuran-2-ylmethyl)amine is the most commonly available form. However, the formation of alternative salt forms with different acids can be readily achieved and can significantly impact the physicochemical properties of the compound, such as solubility, stability, and hygroscopicity. The primary amine functionality allows for the formation of salts with a wide range of inorganic and organic acids.

The preparation of these alternative salts would typically involve the reaction of the free base of (1-Benzofuran-2-ylmethyl)amine with the desired acid (e.g., sulfuric acid, phosphoric acid, acetic acid, or tartaric acid) in a suitable solvent system. Subsequent crystallization would yield the corresponding salt.

Structural characterization of these new salt forms would be crucial to understand the ionic interactions and crystal packing. Standard analytical techniques for this purpose include:

Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of the ions in the crystal lattice.

Powder X-ray diffraction (PXRD): To characterize the crystalline form and identify potential polymorphism.

Fourier-transform infrared (FT-IR) spectroscopy: To identify characteristic vibrational modes of the functional groups and confirm salt formation through shifts in the amine and acid bands.

Nuclear magnetic resonance (NMR) spectroscopy: To confirm the structure of the cation and anion in solution.

Thermal analysis (e.g., DSC, TGA): To determine melting points and assess thermal stability.

While specific examples for (1-Benzofuran-2-ylmethyl)amine are not detailed in the literature, the general principles of salt formation and characterization are well-established in pharmaceutical and chemical sciences.

Ion-Pairing and Ionic Liquid Formation Potential

In solution, the protonated form of (1-Benzofuran-2-ylmethyl)amine can engage in ion-pairing interactions with counter-ions. chromforum.orgacs.orgchromatographyonline.comchromatographyonline.com This phenomenon is particularly relevant in non-polar solvents where the electrostatic attraction between the cationic benzofuranylmethylammonium ion and its counter-anion is more pronounced. The nature of the counter-ion and the solvent polarity are key factors that determine the extent and strength of ion-pairing.

The structure of this compound, with its organic cation and inorganic anion, also suggests a potential for its use in the formation of ionic liquids (ILs). nih.govnih.govresearchgate.netacs.org Ionic liquids are salts with melting points below 100 °C. By pairing the (1-Benzofuran-2-ylmethyl)ammonium cation with a suitable large, asymmetric, and weakly coordinating anion, it might be possible to design a novel ionic liquid. Such a material could exhibit unique solvent properties and find applications in synthesis and catalysis. The synthesis of such an ionic liquid would involve a metathesis reaction, exchanging the chloride anion for a different anion known to promote low melting points, such as bis(trifluoromethylsulfonyl)imide ([Tf2N]−) or hexafluorophosphate ([PF6]−).

Photochemical and Electrochemical Properties

Photoexcitation and Emission Characteristics

The photochemical behavior of benzofuran derivatives is a subject of ongoing research due to their potential applications in materials science and photochemistry. oup.comtandfonline.comrsc.orgrsc.orgosi.lv The benzofuran ring system possesses a chromophore that absorbs ultraviolet (UV) light. The absorption characteristics of this compound are expected to be similar to other 2-substituted benzofurans, with absorption maxima in the UV region. researchgate.net

Upon photoexcitation, benzofuran derivatives can undergo various photochemical reactions, including cycloadditions and dimerizations. oup.comrsc.orgrsc.org For instance, the photochemical reaction of benzofuran derivatives with benzophenone has been shown to yield oxetanes. oup.com The specific photochemical reactivity of this compound would depend on the nature of the excited state and the reaction conditions.

The emission characteristics, such as fluorescence, are also of interest. Many benzofuran derivatives exhibit fluorescence, and their emission properties can be tuned by modifying the substitution pattern on the benzofuran ring. researchgate.netnih.gov The introduction of the aminomethyl group at the 2-position could influence the fluorescence quantum yield and the emission wavelength. A detailed study of the photoexcitation and emission spectra would be necessary to fully characterize the photophysical properties of this compound. This would involve measuring the UV-Vis absorption spectrum to identify the excitation wavelengths and the fluorescence emission spectrum to determine the emission maxima and quantum yield.

The electrochemical properties of benzofuran derivatives have also been investigated, revealing that they can undergo electrooxidation at solid electrodes. tandfonline.com The oxidation potential and mechanism are influenced by the substituents on the benzofuran ring. The aminomethyl group in this compound would likely influence its electrochemical behavior. tandfonline.comacs.orgnih.govfrontiersin.org

Redox Potentials and Electroactive Behavior Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the redox potentials or the electroactive behavior of this compound. While the electrochemical properties of various benzofuran derivatives have been investigated, this research has typically focused on compounds with different substitution patterns, such as those with hydroxyl, acetyl, or more complex side chains, which are integral to their specific applications, for instance, in pharmaceuticals.

For example, studies on the electrooxidation of pharmaceutical benzofuran derivatives like amiodarone have been conducted using techniques such as cyclic voltammetry. nih.govresearchgate.net These investigations have elucidated the oxidative mechanisms, which are often influenced by factors like pH and the presence of other functional groups within the molecule. nih.gov The electrochemical reduction of other derivatives, such as 2-acetylbenzofuran, has also been explored, with the process found to be diffusion-controlled. However, these findings are specific to the studied structures and cannot be directly extrapolated to this compound due to the differing electronic and structural effects of the substituents.

Therefore, dedicated experimental investigation using methods like cyclic voltammetry, linear sweep voltammetry, or controlled potential coulometry would be necessary to determine the precise redox potentials and characterize the electroactive behavior of this compound. Such studies would reveal the oxidation and reduction potentials, the number of electrons transferred in these processes, and the reversibility of the redox reactions, providing insight into its potential applications in areas like electro-organic synthesis or as a redox-active agent.

Photochemical Transformation Pathways

There is a lack of specific information in the published scientific literature regarding the photochemical transformation pathways of this compound. Research on the photochemistry of the benzofuran scaffold has revealed several general transformation pathways, but these have not been documented for this particular compound.

General photochemical reactions of the benzofuran ring system include cycloadditions and dimerizations. researchgate.net For instance, the photochemical cycloaddition of benzo[b]furan on the C-2/C-3 double bond is a known reaction. researchgate.net Photooxygenation of substituted benzofurans can lead to the formation of dioxetanes, which can then isomerize to other products. researchgate.net The photochemical dimerization of benzofuran derivatives has also been observed, sometimes proceeding through an excited singlet state. researchgate.netunicatt.it